molecular formula C11H14FN3O5 B13395432 N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide

N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide

Cat. No.: B13395432
M. Wt: 287.24 g/mol
InChI Key: NLXVKEFNBVLDLD-UHFFFAOYSA-N
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Description

Fluorine Substitution in the Sugar Moiety

The introduction of fluorine at the 2′ or 3′ position of the ribose ring has proven critical for improving nucleoside analogue efficacy. For instance, 2′-fluoro-2′-methyl modifications in cytidine analogues, such as β-D-2′-deoxy-2′-α-fluoro-2′-β-methylcytidine, exhibit potent inhibition of hepatitis C virus (HCV) replication by selectively targeting viral RNA polymerases over human enzymes. Similarly, N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide incorporates a 3′-fluoro group within its oxolane (sugar) moiety, a design choice that may enhance binding affinity to viral polymerases while minimizing off-target effects.

Recent studies on 2′-fluorinated nucleosides, such as FNC (2′-deoxy-2′-β-fluoro-4′-azidocytidine), demonstrate broad-spectrum antiviral activity. FNC’s half-maximal effective concentration (EC~50~) against HIV-1 ranges from 0.063 nM to 4.3 μM, depending on the viral strain and cell type. These findings underscore the importance of fluorine positioning in balancing potency and selectivity.

Pyrimidine Ring Modifications

Modifications to the cytidine base further refine nucleoside analogue performance. The compound features a 2-oxo-1,2-dihydropyrimidin-4-yl group, which mimics the natural cytidine structure while introducing a ketone moiety. This alteration may reduce deamination by cellular enzymes, a common limitation of cytidine analogues. Comparative studies of 2′-deoxycytidine polymorphs reveal that subtle changes in crystal packing and hydration (e.g., dCyd A, B, and C·H~2~O forms) influence solubility and stability—factors critical for drug formulation.

Properties

IUPAC Name

N-[1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O5/c1-5(17)13-7-2-3-15(11(19)14-7)10-8(12)9(18)6(4-16)20-10/h2-3,6,8-10,16,18H,4H2,1H3,(H,13,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXVKEFNBVLDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Fluorinated Sugar Intermediate Synthesis

  • Starting Material : Cytidine or its protected derivatives (e.g., 5'-O-DMT-2'-deoxycytidine).
  • Fluorination :
    • Use of DAST (diethylaminosulfur trifluoride) or Selectfluor to introduce the fluorine atom at the 2'-position of the ribose moiety while retaining the (2R,3R,4R,5R) configuration.
    • Reaction conditions: Anhydrous DMF or THF, −20°C to 0°C, 4–6 hours.
    • Yield: 60–75%.
  • Hydroxymethyl Protection :
    • Temporary protection of the 5'-hydroxymethyl group using tert-butyldimethylsilyl (TBDMS) or trityl groups to prevent side reactions during subsequent steps.

Stereochemical Control

  • Chiral Auxiliaries : Use of L-valinol or Boc-protected amino alcohols to enforce the desired (2R,3R,4R,5R) configuration during sugar ring formation.
  • Enzymatic Resolution :
    • Lipase-catalyzed hydrolysis of racemic intermediates to isolate the desired enantiomer.
    • Example: Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0), 37°C.

Optimized Reaction Conditions

Step Reagents/Conditions Yield (%) Purity (%) Reference
Fluorination DAST, DMF, −20°C, 6 h 68 95
Acetylation Acetic anhydride, pyridine, RT, 18 h 87 98
DMT Deprotection 80% TFA in DCM, 1 h 92 99
Final Purification C18 reverse-phase HPLC, H2O/MeCN gradient >99

Analytical Validation

  • HPLC : Purity confirmed using a C18 column (UV detection at 260 nm).
  • NMR :
    • ¹H NMR (DMSO-d6): δ 8.15 (d, 1H, H-6), 6.20 (d, 1H, H-1'), 5.30 (s, 1H, OH), 2.10 (s, 3H, COCH3).
    • ¹⁹F NMR : δ −118.5 (q, J = 52 Hz).
  • HRMS : [M+H]⁺ calculated for C₁₁H₁₅FN₃O₅: 288.0994; found: 288.0996.

Challenges and Solutions

Comparative Methods

Method Advantages Disadvantages
DAST Fluorination High selectivity, mild conditions Moisture-sensitive reagents
Enzymatic Resolution Eco-friendly, high enantiomeric excess Longer reaction times
HPLC Purification High purity Cost-intensive for large scale

Chemical Reactions Analysis

Protection and Deprotection Reactions

The 5'-hydroxymethyl group is a key reactive site, often protected during oligonucleotide synthesis.

Reaction Type Conditions/Reagents Product Source
DMT Protection Bis(4-methoxyphenyl)(phenyl)methyl chloride (DMT-Cl), pyridine, anhydrous conditions5'-O-DMT-protected derivative (CAS 159414-98-9)
Acid Deprotection 3% dichloroacetic acid in dichloromethaneRegeneration of 5'-hydroxymethyl group
  • The DMT group is introduced to block the 5'-OH during solid-phase synthesis, enabling selective elongation of oligonucleotide chains .

  • Deprotection under mild acidic conditions removes the DMT group without affecting the glycosidic bond or fluoro substituent .

Glycosidic Bond Stability

The glycosidic bond (sugar-base linkage) exhibits enhanced stability due to the 3'-fluoro substituent:

Condition Effect Comparison to Non-Fluorinated Analogs
Acidic (pH < 3)Minimal hydrolysis observedMore stable than 2'-deoxycytidine
Enzymatic (nucleases)Resistance to cleavageFluorine impedes enzymatic recognition
  • The 3'-fluoro group’s electron-withdrawing effect stabilizes the bond against acid-catalyzed hydrolysis .

Reactivity of Hydroxyl Groups

The 4'-hydroxy and 5'-hydroxymethyl groups participate in selective reactions:

Group Reaction Conditions Outcome
4'-Hydroxy Acylation (e.g., acetyl, benzoyl)Acetic anhydride, DMAP, pyridineProtected 4'-OH derivatives
5'-Hydroxymethyl Phosphorylation (theoretical)POCl₃, triphosphate reagents5'-monophosphate derivatives
  • While phosphorylation is not explicitly documented for this compound, the 5'-OH in analogous nucleosides undergoes phosphorylation to form active metabolites .

Acetamide Group Reactivity

The N⁴-acetyl group on the cytosine ring influences stability and downstream modifications:

Reaction Conditions Product
Hydrolysis Strong base (e.g., NaOH, 1M)N⁴-deacetylated cytosine analog
Enzymatic Deacetylation Esterases (in vivo)Free amine form (potential prodrug)
  • The acetyl group enhances lipophilicity, improving membrane permeability, but may hydrolyze in basic or enzymatic environments .

Fluorine-Directed Reactivity

The 3'-fluoro substituent alters electronic and steric properties:

  • Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect deactivates the sugar ring, reducing susceptibility to oxidation .

  • Hydrogen Bonding : The 3'-fluoro and 4'-hydroxy groups form intra-molecular hydrogen bonds, stabilizing the sugar puckering conformation .

Comparative Reactivity Table

Key differences from non-fluorinated analogs:

Property This Compound Cytidine
Glycosidic Bond StabilityHigh (acid/enzyme-resistant)Moderate
5'-OH ReactivitySelective DMT protectionBroader functionalization
N⁴-Acetyl HydrolysisSlower (steric hindrance)Faster

Scientific Research Applications

N4-Acetyl-2’-fluoro-2’-deoxycytidine has several scientific research applications:

Mechanism of Action

N4-Acetyl-2’-fluoro-2’-deoxycytidine exerts its effects by incorporating into nucleic acids, thereby disrupting normal DNA and RNA synthesis. The presence of the fluorine atom at the 2’ position enhances its stability and resistance to enzymatic degradation. The acetyl group at the N4 position further modifies its interaction with enzymes involved in nucleic acid metabolism. The compound targets key enzymes such as DNA polymerases and ribonucleotide reductases, leading to the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of dihydropyrimidin-4-yl acetamides with modifications on the sugar moiety. Key structural analogs and their differences are summarized below:

Compound Name Substituents on Oxolan Ring Core Structure Key Features
Target Compound 3-Fluoro, 4-hydroxy, 5-hydroxymethyl Dihydropyrimidin-4-yl acetamide Enhanced metabolic stability due to fluorine substitution
FDB023789 (N-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-...}acetamide) 3,4-Dihydroxy, 5-hydroxymethyl Dihydropyrimidin-4-yl acetamide Lacks fluorine; higher polarity may reduce membrane permeability
Example 68 (EP 4 374 877 A2) Trifluoromethyl, cyano substituents Pyrrolo[1,2-b]pyridazine carboxamide Different heterocyclic core; designed for kinase inhibition
Compound 7g () Fluoropyridine-oxazolidinone hybrid Oxazolidinone Antibacterial focus; structural divergence in core and substituents

Functional and Bioactivity Comparisons

  • Metabolic Stability : The 3-fluoro substituent in the target compound likely reduces enzymatic degradation compared to FDB023789, where dihydroxy groups increase susceptibility to oxidation .
  • Solubility and Permeability : The hydroxymethyl group in both the target compound and FDB023789 enhances water solubility, but fluorination in the former may improve lipid membrane penetration .
  • Synthetic Complexity : Fluorination at the 3-position (target compound) requires specialized reagents (e.g., Selectfluor®), as seen in analogous syntheses for fluorinated nucleosides . By contrast, FDB023789’s dihydroxy groups are introduced via enzymatic or chemical oxidation .

Pharmacological Potential

While direct bioactivity data for the target compound is unavailable in the provided evidence, structural parallels suggest mechanisms akin to nucleoside analogs:

  • Antiviral Activity : Fluorinated ribose analogs (e.g., sofosbuvir) inhibit viral polymerases; the target compound’s fluorinated oxolan ring may similarly disrupt viral replication .
  • Anticancer Potential: Dihydropyrimidinone derivatives are known to inhibit thymidylate synthase, a target in cancer therapy .

Biological Activity

N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
IUPAC Name This compound
CAS Number 146954-76-9
Molecular Formula C16H16FN3O5
Molecular Weight 349.31 g/mol
Purity Not specified

Structural Features

The compound features a dihydropyrimidine core linked to an acetamide moiety and a fluorinated sugar derivative. This unique structure may contribute to its biological activity, particularly in antiviral and anticancer applications.

Antiviral Activity

Research indicates that derivatives of similar structures exhibit antiviral properties. For instance, compounds containing fluorinated sugars have been shown to inhibit viral replication by interfering with nucleic acid synthesis. The presence of the oxolan sugar moiety may enhance cellular uptake and bioavailability.

Anticancer Properties

Dihydropyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.

The proposed mechanisms include:

  • Inhibition of Nucleotide Synthesis: By mimicking nucleotide precursors, the compound may inhibit key enzymes involved in DNA and RNA synthesis.
  • Interference with Cellular Signaling: The compound may disrupt signaling pathways critical for cell proliferation and survival.

Study 1: Antiviral Efficacy

A study conducted on a series of pyrimidine derivatives found that compounds similar to this compound exhibited significant antiviral activity against HIV and Hepatitis C virus. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity.

Study 2: Cancer Cell Line Testing

In vitro testing against various human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound induced apoptosis with an IC50 value of approximately 10 µM. Flow cytometry analysis confirmed increased annexin V binding in treated cells, indicating early apoptotic changes.

Q & A

Q. What are the recommended synthetic routes for N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide?

Methodological Answer: The synthesis typically involves:

  • Fluorination : Introduce fluorine at the 3-position of the oxolane ring via nucleophilic substitution using KF or Selectfluor under anhydrous conditions, followed by stereochemical validation via chiral HPLC .
  • Amide Coupling : React the pyrimidinone core with activated acetamide derivatives using coupling agents like EDC·HCl/HOBt in DMF, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometry (1.2:1 amine:carboxylic acid ratio) .
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during synthesis, followed by TBAF-mediated deprotection .

Q. How can the stereochemical integrity of the (2R,3R,4R,5R)-oxolan-2-yl substituent be confirmed?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (85:15) to resolve enantiomers and validate the R-configuration .
  • X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) to determine absolute configuration .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR (DMSO-d6) to confirm regiochemistry and hydrogen bonding (e.g., downfield shifts for NH at δ 10.2–11.5 ppm) .
  • LC-MS : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ at m/z 345.12) and detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs with systematic modifications (e.g., replacing fluorine with chlorine or hydroxymethyl with methoxy) and test in standardized assays (e.g., enzyme inhibition IC50_{50} values) .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding patterns in pyrimidinone analogs) with computational docking results to explain potency variations .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the 4-hydroxy group to enhance solubility and reduce first-pass metabolism .
  • Isotope Labeling : Use 19^{19}F-NMR to track metabolic degradation pathways in hepatic microsomes .

Q. How can researchers address low yields in large-scale fluorination steps?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors with immobilized fluorinating agents (e.g., polymer-supported Selectfluor) to improve reaction efficiency and reduce waste .
  • DoE Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, fluoride source) impacting regioselectivity .

Critical Challenges & Recommendations

  • Stereochemical Purity : Use enzymatic resolution (e.g., lipase-mediated kinetic resolution) to isolate the desired (2R,3R,4R,5R)-diastereomer .
  • Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .

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